
(3S)-1,3,5-Trihydroxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1,3,5-Trihydroxypentan-2-one is an organic compound with the molecular formula C5H10O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by three hydroxyl groups (-OH) attached to a pentanone backbone, making it a polyol. Its unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,3,5-Trihydroxypentan-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a keto ester, using specific enzymes or chemical catalysts. For example, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form this compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes, which are preferred for their efficiency and sustainability. The use of engineered bacteria or yeast strains to produce the necessary enzymes for the reduction reactions is a common practice. These biocatalysts are then used in large-scale reactors to convert the precursor compounds into the desired product under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(3S)-1,3,5-Trihydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pentan-2,3,5-trione, while reduction can produce 1,3,5-pentanetriol.
Scientific Research Applications
(3S)-1,3,5-Trihydroxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3S)-1,3,5-Trihydroxypentan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates.
Comparison with Similar Compounds
(3S)-1,3,5-Trihydroxypentan-2-one can be compared with other polyols and chiral molecules:
Similar Compounds: Examples include 1,2,3-trihydroxypropane (glycerol) and 1,2,3,4-tetrahydroxybutane (erythritol).
Uniqueness: The presence of three hydroxyl groups and a chiral center makes this compound unique in its reactivity and applications. Unlike glycerol, which has a simpler structure, this compound offers more complexity for synthetic applications.
Properties
CAS No. |
64307-91-1 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(3S)-1,3,5-trihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h4,6-8H,1-3H2/t4-/m0/s1 |
InChI Key |
XAEITTHXTQNINA-BYPYZUCNSA-N |
Isomeric SMILES |
C(CO)[C@@H](C(=O)CO)O |
Canonical SMILES |
C(CO)C(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
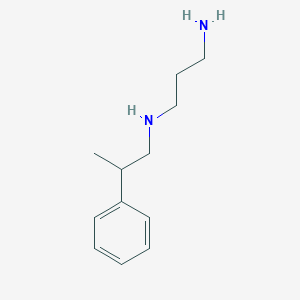
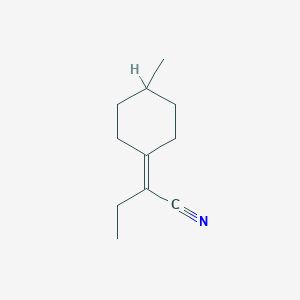
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
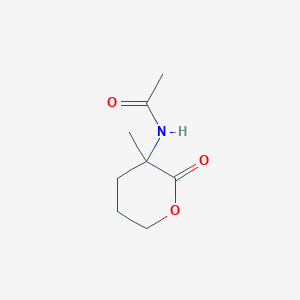
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
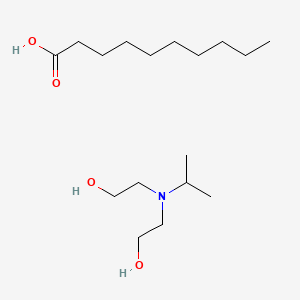
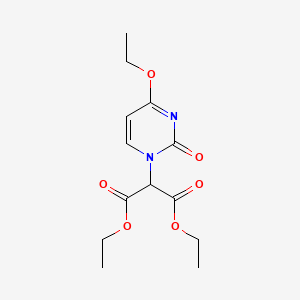
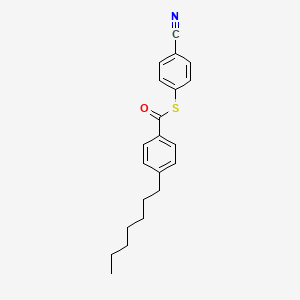


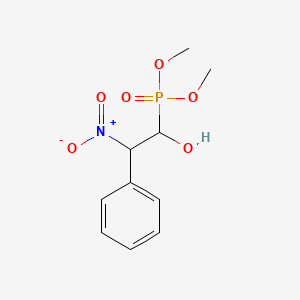
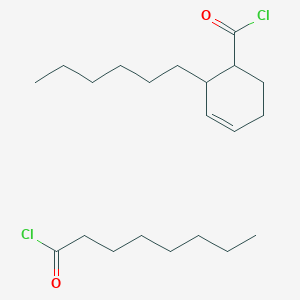
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
